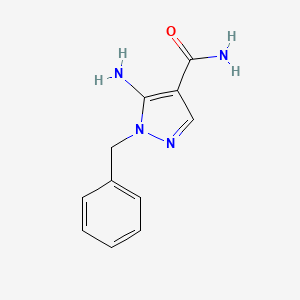

5-amino-1-benzyl-1H-pyrazole-4-carboxamide

Description

BenchChem offers high-quality 5-amino-1-benzyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-benzyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-benzylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-10-9(11(13)16)6-14-15(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTZUUPRPOFTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429004 | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56156-22-0 | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide

Introduction: The Pyrazole Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds" for their ability to bind to multiple biological targets with high affinity. The 5-aminopyrazole moiety is a quintessential example of such a scaffold. Its inherent structural features, including a planar aromatic system rich in nitrogen atoms, provide an ideal arrangement of hydrogen bond donors and acceptors. This allows for versatile interactions within the active sites of various enzymes, particularly kinases, which play a pivotal role in cellular signaling pathways. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them a prime target for therapeutic intervention. This guide provides an in-depth technical overview of the discovery context and the foundational synthesis of a key exemplar of this class: 5-amino-1-benzyl-1H-pyrazole-4-carboxamide.

Part 1: The "Discovery" - A Convergence of Need and a Versatile Scaffold

The discovery of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide was not a singular event but rather an outcome of the broader recognition of the 5-aminopyrazole-4-carboxamide core as a powerful pharmacophore for kinase inhibition.[1][2] Early investigations into pyrazole-containing compounds revealed their potential across a wide spectrum of biological activities, from anti-inflammatory and analgesic to antimicrobial and anticancer effects.[3][4]

The key insight that propelled the synthesis of numerous derivatives, including the benzyl-substituted compound, was the structural analogy of the 5-aminopyrazole-4-carboxamide scaffold to the hinge-binding region of ATP-competitive kinase inhibitors. The amino group at the 5-position and the carboxamide at the 4-position can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This understanding led to the systematic exploration of substitutions at the N1 position of the pyrazole ring to modulate potency, selectivity, and pharmacokinetic properties. The benzyl group, in this context, represents a common choice for exploring the impact of a small, lipophilic, and synthetically accessible substituent.

The development of 5-aminopyrazole-4-carboxamide-based "bumped-kinase inhibitors" (BKIs) for diseases like cryptosporidiosis further underscores the therapeutic potential of this scaffold.[1][2] These inhibitors are designed to selectively target parasite kinases over their human counterparts, highlighting the tunability of the 5-aminopyrazole core.

Part 2: The First Synthesis - A Classic and Robust Two-Step Approach

The most logical and widely documented route for the initial synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide is a two-step process.[5] This method involves the initial construction of the pyrazole ring to form the corresponding carbonitrile intermediate, followed by its hydrolysis to the target carboxamide. This approach is favored for its reliability and the ready availability of the starting materials.

Step 1: Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile

The formation of the pyrazole ring is achieved through the condensation of benzylhydrazine with (ethoxymethylene)malononitrile.[6] This reaction is a classic example of the synthesis of 5-aminopyrazoles from activated methylene compounds and hydrazines.[7][8]

-

To a solution of benzylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add (ethoxymethylene)malononitrile (1.0 eq).

-

The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile.

-

Solvent: Ethanol is a common and effective solvent for this type of condensation reaction as it readily dissolves the starting materials and allows for heating to a sufficient temperature to drive the reaction to completion.

-

Reagents: Benzylhydrazine provides the N1-benzyl substituent and one of the nitrogen atoms for the pyrazole ring. (Ethoxymethylene)malononitrile is an ideal three-carbon electrophilic component, with the ethoxy group acting as a good leaving group and the two nitrile groups activating the double bond for nucleophilic attack by the hydrazine.

-

Temperature: Heating to reflux provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

Step 2: Hydrolysis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile to 5-amino-1-benzyl-1H-pyrazole-4-carboxamide

The conversion of the carbonitrile to the carboxamide is a standard hydrolysis reaction, which can be performed under either acidic or basic conditions.[5] Acid-catalyzed hydrolysis is frequently employed for this transformation.

-

Suspend 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a strong acid, such as concentrated sulfuric acid.

-

The mixture is stirred at room temperature. The reaction progress can be monitored by quenching a small aliquot in water and analyzing the precipitate by TLC or LC-MS.

-

Once the reaction is complete, the mixture is carefully poured onto crushed ice, leading to the precipitation of the product.

-

The pH of the solution is adjusted to neutral or slightly basic with an appropriate base (e.g., sodium hydroxide solution) to ensure complete precipitation.

-

The solid product is collected by filtration, washed with water, and dried under vacuum to afford 5-amino-1-benzyl-1H-pyrazole-4-carboxamide.

-

Reagent: Concentrated sulfuric acid acts as both the solvent and the catalyst for the hydrolysis. It protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

-

Temperature: This hydrolysis can often proceed at room temperature, which is advantageous as it minimizes potential side reactions that could occur at higher temperatures.

-

Work-up: Pouring the reaction mixture onto ice serves to both quench the reaction and dilute the strong acid, allowing for the precipitation of the product. Neutralization is crucial to ensure the amide product is in its neutral form and thus less soluble in the aqueous medium.

Quantitative Data Summary

| Step | Reactants | Reagent/Solvent | Temperature | Time | Yield |

| 1 | Benzylhydrazine, (Ethoxymethylene)malononitrile | Ethanol | Reflux | 2-4 h | ~70%[6] |

| 2 | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | Conc. H₂SO₄ | Room Temp. | 12-24 h | High |

Note: The yield for Step 1 is based on an analogous reaction.[6] The yield for Step 2 is typically high for this type of transformation.

Part 3: Visualization of the Synthetic Pathway

The logical flow of the first synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can be visualized as a two-step process, starting from commercially available precursors.

Caption: Synthetic route to 5-amino-1-benzyl-1H-pyrazole-4-carboxamide.

Conclusion

The discovery and synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide are emblematic of the broader trends in modern drug discovery. The identification of privileged scaffolds like the 5-aminopyrazole core provides a robust starting point for the development of targeted therapies. The foundational two-step synthesis, involving a reliable condensation reaction to form the pyrazole ring followed by a straightforward hydrolysis, represents a classic and efficient method for accessing this important class of molecules. This guide has provided a detailed, technically grounded overview of this process, offering insights into the causality behind the experimental choices and the scientific context that continues to drive research in this area.

References

-

Lim, J., Altman, M. D., Baker, J., Brubaker, J. D., Chen, H., Chen, Y., ... & Yang, R. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(6), 683–688. [Link]

-

Hulverson, M. A., Choi, R., Arnold, S. L. M., Schaefer, D. A., Hemphill, A., McCloskey, C. W., ... & Ojo, K. K. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Journal of medicinal chemistry, 62(6), 3135–3146. [Link]

-

Hulverson, M. A., Choi, R., Arnold, S. L. M., Schaefer, D. A., Hemphill, A., McCloskey, C. W., ... & Ojo, K. K. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of medicinal chemistry, 62(6), 3135–3146. [Link]

-

Alam, M. A., & Al-Hourani, B. J. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1367. [Link]

-

Karimnezhad, G., & Mohammadi, N. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

-

Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 127–144. [Link]

-

Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 127–144. [Link]

-

Vitale, P., & Scilimati, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. [Link]

-

Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current drug targets, 17(11), 1271–1296. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC advances, 11(43), 26867–26883. [Link]

-

Kumari, P., Agrawal, N., & Mujwar, S. (2023). Key Intermediates: A Simple and Highly Selective Synthesis of 5- Amino -1- aryl -1 H - pyrazole -4- carbonitriles for Applications in the Crop Protection. Synthetic Communications, 53(24), 1969-1977. [Link]

-

Al-Shdefat, R., & Al-Hiari, Y. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 253. [Link]

-

Zare, K., & Abi, F. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(2), 834-844. [Link]

-

Wang, X., & Zhang, Y. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o2910. [Link]

Sources

- 1. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1][2][3] Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, predictive models, and established principles of physical organic chemistry to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers essential parameters such as molecular structure, solubility, lipophilicity, and spectral characteristics. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring a self-validating framework for laboratory investigation. The overarching goal is to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize 5-amino-1-benzyl-1H-pyrazole-4-carboxamide in their research endeavors.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition for oncological applications, anti-inflammatory effects, and antagonism of various receptors.[1][2] The compound 5-amino-1-benzyl-1H-pyrazole-4-carboxamide belongs to this important class of molecules. A thorough understanding of its physicochemical properties is paramount for its successful application in drug discovery, as these characteristics directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This guide will delve into the key physicochemical attributes of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide, providing both theoretical and practical insights.

Molecular Structure and Core Properties

The foundational properties of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide are derived from its unique molecular architecture, which features a pyrazole ring substituted with an amino group, a carboxamide moiety, and a benzyl group.

| Property | Value | Source |

| CAS Number | 56156-22-0 | [4][5] |

| Molecular Formula | C₁₁H₁₂N₄O | [4][5] |

| Molecular Weight | 216.24 g/mol | [5] |

| Appearance (Predicted) | Off-white to pale yellow solid | [6] |

Structural Diagram:

Caption: 2D structure of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide.

Key Physicochemical Parameters

The following sections detail the critical physicochemical properties of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide. Where direct experimental data is unavailable, values are estimated based on the closely related analog, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy of the solid. For 5-amino-1-benzyl-1H-pyrazole-4-carboxamide, a solid state at room temperature is expected.[5] The melting point of the analogous 5-amino-1-phenyl-1H-pyrazole-4-carboxamide is reported to be in the range of 169-172 °C .[7] It is anticipated that the melting point of the title compound will be in a similar range, though the additional methylene group in the benzyl substituent may slightly alter the crystal packing and, consequently, the melting point.

Solubility

Solubility is a critical determinant of a compound's bioavailability and formulation possibilities. The presence of both hydrogen bond donors (amino and amide groups) and a nonpolar benzyl group suggests that 5-amino-1-benzyl-1H-pyrazole-4-carboxamide will exhibit moderate solubility in a range of solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The polar amino and carboxamide groups can engage in hydrogen bonding with water, but the hydrophobic benzyl and pyrazole rings will limit aqueous solubility. |

| DMSO | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating both polar and nonpolar regions of the molecule.[7] |

| Methanol | Soluble | A polar protic solvent that can act as both a hydrogen bond donor and acceptor, facilitating dissolution.[7] |

| Dichloromethane | Moderately soluble | A less polar organic solvent that will primarily interact with the nonpolar regions of the molecule. |

| Hexanes | Insoluble | A nonpolar solvent that cannot effectively solvate the polar functional groups. |

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. A predicted LogP value for the precursor, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, is 1.8.[8] The hydrolysis of the nitrile to the carboxamide would decrease the LogP, suggesting a balanced hydrophilic-lipophilic character for the title compound.

Acidity and Basicity (pKa)

The pKa values of a molecule are critical for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. 5-amino-1-benzyl-1H-pyrazole-4-carboxamide has several ionizable groups:

-

Amino Group: The 5-amino group is expected to be weakly basic.

-

Pyrazole Ring: The pyrazole ring itself contains nitrogen atoms that can be protonated or deprotonated, though they are generally weakly basic.

-

Amide Group: The amide protons are generally not considered acidic under normal conditions.

The predicted pKa for the analogous 5-amino-1-phenyl-1H-pyrazole-4-carboxamide is approximately 15.05 ± 0.50 , which likely corresponds to the deprotonation of the amide N-H.[7] The basic pKa of the amino group is expected to be in the range of 3-5.

Spectral Data and Structural Elucidation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group, the pyrazole ring, and the amino and amide groups.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Amide (NH₂) | 7.0 - 8.0 | Broad singlet |

| Amino (NH₂) | 5.0 - 6.0 | Broad singlet |

| Pyrazole (CH) | 7.5 - 8.0 | Singlet |

| Benzyl (aromatic, 5H) | 7.2 - 7.4 | Multiplet |

| Benzyl (CH₂) | 5.2 - 5.5 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxamide (C=O) | 160 - 170 |

| Pyrazole (C-NH₂) | 145 - 155 |

| Pyrazole (C-H) | 135 - 145 |

| Benzyl (aromatic) | 125 - 140 |

| Pyrazole (C-carboxamide) | 90 - 100 |

| Benzyl (CH₂) | 50 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amino & Amide) | 3200 - 3500 | Broad bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp bands |

| C=O Stretch (Amide) | 1650 - 1690 | Strong, sharp band |

| C=N & C=C Stretch (Rings) | 1500 - 1600 | Multiple bands |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 216. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the amide moiety.

Experimental Protocols for Physicochemical Characterization

To facilitate the experimental validation of the predicted properties, the following standardized protocols are provided.

Synthesis and Purification Workflow

The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide typically proceeds via a two-step process from the corresponding nitrile.

Caption: Synthetic workflow for 5-amino-1-benzyl-1H-pyrazole-4-carboxamide.

Step-by-Step Protocol:

-

Synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile:

-

To a solution of benzylhydrazine (1.0 eq) in ethanol, add ethoxymethylenemalononitrile (1.0 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

-

Hydrolysis to 5-amino-1-benzyl-1H-pyrazole-4-carboxamide:

-

Carefully add the nitrile intermediate to concentrated sulfuric acid at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Determination of Melting Point

-

Place a small amount of the purified, dry compound into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility Determination (Shake-Flask Method)

-

Add an excess amount of the compound to a known volume of the solvent of interest in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.

Conclusion and Future Directions

5-amino-1-benzyl-1H-pyrazole-4-carboxamide is a molecule of significant interest within the field of medicinal chemistry. While direct experimental data on its physicochemical properties is limited, this guide has provided a robust framework of predicted values and established analytical protocols. The close correlation with its phenyl analog offers a strong foundation for anticipating its behavior in various experimental settings.

Future work should focus on the empirical determination of the properties outlined in this guide to validate the predictive models. Furthermore, investigation into the solid-state properties, such as polymorphism, would be highly valuable for formulation and drug development efforts. The methodologies presented herein provide a clear path for researchers to generate this critical data, thereby accelerating the progression of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide from a promising scaffold to a well-characterized lead compound.

References

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

- 5-amino-1-benzylpyrazole-4-carboxamide|56156-22-0. (n.d.). MOLBASE.

- physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. (n.d.). Benchchem.

- Benzyl 5-amino-1H-pyrazole-4-carboxylate, 98+%. (n.d.). Thermo Fisher Scientific.

- 56156-22-0|5-Amino-1-benzyl-1H-pyrazole-4-carboxamide. (n.d.). BLDpharm.

- 5-amino-1-benzyl-1h-pyrazole-4-carbonitrile. (n.d.). PubChemLite.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.

- In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. (n.d.). Benchchem.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing.

Sources

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. 5-amino-1-benzylpyrazole-4-carboxamide | 56156-22-0-Molbase [molbase.com]

- 5. 56156-22-0|5-Amino-1-benzyl-1H-pyrazole-4-carboxamide|BLD Pharm [bldpharm.com]

- 6. Benzyl 5-amino-1H-pyrazole-4-carboxylate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - 5-amino-1-benzyl-1h-pyrazole-4-carbonitrile (C11H10N4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide

Introduction: The Structural Significance of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide

5-amino-1-benzyl-1H-pyrazole-4-carboxamide is a multifaceted heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its core pyrazole scaffold is a privileged structure in numerous biologically active molecules.[1][2][3] The strategic placement of an amino group, a carboxamide moiety, and a benzyl substituent creates a molecule with a rich electronic landscape and multiple points for potential intermolecular interactions, making it a valuable building block for the synthesis of targeted therapeutics, such as pan-FGFR covalent inhibitors.[4]

A thorough spectroscopic analysis is indispensable for the unambiguous confirmation of its molecular structure, verification of purity, and to provide a foundational dataset for further studies. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-amino-1-benzyl-1H-pyrazole-4-carboxamide. The interpretations herein are grounded in the fundamental principles of spectroscopy and comparative data from closely related pyrazole derivatives.[5][6]

Molecular Structure and Key Spectroscopic Features

The structural attributes of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide are pivotal to understanding its spectroscopic signature. The molecule comprises a 5-membered pyrazole ring, substituted at various positions with functional groups that each contribute distinct signals in NMR, IR, and MS analyses.

Caption: Molecular structure of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-amino-1-benzyl-1H-pyrazole-4-carboxamide, both ¹H and ¹³C NMR will provide critical information for structural confirmation. The expected chemical shifts are influenced by the aromaticity of the pyrazole and phenyl rings, as well as the electron-donating and -withdrawing nature of the substituents.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The integration of the signals will correspond to the number of protons of each type.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-3 (pyrazole) | ~7.5 - 7.8 | Singlet | 1H | The lone proton on the pyrazole ring, deshielded by the aromatic system. |

| Phenyl-H | ~7.2 - 7.4 | Multiplet | 5H | Protons of the benzyl group's phenyl ring, exhibiting a complex splitting pattern. |

| Benzyl-CH₂ | ~5.3 - 5.5 | Singlet | 2H | Methylene protons adjacent to the pyrazole nitrogen and the phenyl ring. |

| Carboxamide-NH₂ | ~7.0 - 7.5 (broad) | Singlet (broad) | 2H | Amide protons, often broad due to quadrupole effects and chemical exchange. |

| Amino-NH₂ | ~5.5 - 6.5 (broad) | Singlet (broad) | 2H | Amine protons, also typically broad and their chemical shift can be concentration and solvent dependent. |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic for observing exchangeable protons like those of the amide and amine groups, which might otherwise be difficult to detect in non-polar solvents like CDCl₃.[7]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a detailed map of the carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (carboxamide) | ~165 - 170 | Carbonyl carbon of the amide, significantly deshielded. |

| C-5 (pyrazole) | ~150 - 155 | Carbon bearing the amino group, influenced by the nitrogen's electron-donating effect. |

| C-3 (pyrazole) | ~135 - 140 | Pyrazole carbon attached to a proton. |

| Phenyl C (ipso) | ~137 - 139 | Carbon of the phenyl ring directly attached to the methylene group. |

| Phenyl C (ortho, meta, para) | ~127 - 129 | Aromatic carbons of the benzyl group. |

| C-4 (pyrazole) | ~95 - 105 | Carbon attached to the carboxamide group, shielded relative to other pyrazole carbons. |

| Benzyl-CH₂ | ~50 - 55 | Methylene carbon, shielded compared to the aromatic carbons. |

The assignment of pyrazole ring carbons can be complex due to the influence of substituents. 2D NMR techniques such as HMBC and HSQC would be invaluable for definitive assignments.[7]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amino & Amide) | 3450 - 3150 | Medium-Strong, Broad | Symmetric & Asymmetric Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |

| C=O (Amide I) | 1680 - 1640 | Strong | Stretching |

| N-H (Amide II) | 1640 - 1550 | Medium-Strong | Bending |

| C=C & C=N (Aromatic) | 1600 - 1450 | Medium-Weak | Ring Stretching |

| C-N | 1350 - 1200 | Medium | Stretching |

The IR spectrum is expected to be dominated by a strong carbonyl (C=O) absorption from the amide group.[8][9] The N-H stretching region will likely show multiple broad peaks corresponding to the symmetric and asymmetric stretches of both the primary amine and the primary amide.[10][11][12]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Molecular Ion: For 5-amino-1-benzyl-1H-pyrazole-4-carboxamide (C₁₁H₁₂N₄O), the expected exact mass of the molecular ion [M]⁺ is approximately 216.1011 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 217.1089 would likely be the most abundant ion in the full scan spectrum.

Predicted Fragmentation Pathway: The fragmentation of the molecule under electron ionization (EI) or collision-induced dissociation (CID) is anticipated to follow pathways characteristic of N-benzyl compounds and amides.

Caption: A simplified proposed fragmentation pathway for protonated 5-amino-1-benzyl-1H-pyrazole-4-carboxamide.

A key fragmentation pathway is the cleavage of the benzylic C-N bond, which is common for benzylamines.[13] This would lead to the formation of a stable benzyl cation or a tropylium ion at m/z 91.[14][15] Other significant fragments could arise from the loss of the carboxamide group or ammonia.

Experimental Protocols

To acquire the spectroscopic data discussed, the following general methodologies are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) for adequate signal intensity, especially for quaternary carbons.[5]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δн = 2.50 ppm, δc = 39.52 ppm).

IR Spectroscopy Protocol (ATR)

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID) and acquire the product ion spectrum to study the fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide through NMR, IR, and MS provides a self-validating system for its structural elucidation and characterization. The predicted data, based on established principles and comparative analysis of related structures, offers a robust framework for researchers to confirm the synthesis and purity of this important heterocyclic compound. The methodologies outlined here represent standard, reliable practices in the field of chemical analysis, ensuring the generation of high-quality, trustworthy data essential for advancing drug discovery and development programs.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Amide infrared spectra. Chemistry LibreTexts. Available at: [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]

-

Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. Available at: [Link]

-

Infrared Spectroscopy. Illinois State University. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Wiley Online Library. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

-

5-amino-1-phenylpyrazole-4-carboxamide - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. Available at: [Link]

-

Fragmentation of benzyl acetate. Reddit. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. Available at: [Link]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. whitman.edu [whitman.edu]

An In-Depth Technical Guide on the Core Mechanism of Action of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide

Abstract

The 5-amino-1H-pyrazole-4-carboxamide scaffold has garnered significant attention in medicinal chemistry, serving as a foundational structure for the development of potent and selective enzyme inhibitors. This technical guide provides a comprehensive analysis of the postulated mechanism of action for 5-amino-1-benzyl-1H-pyrazole-4-carboxamide, a representative member of this chemical class. Drawing from extensive research on analogous pyrazole derivatives, this document elucidates the core principles of its likely biological activity, focusing on its role as a protein kinase inhibitor. We will delve into the specific signaling pathways this compound is likely to modulate, with a particular focus on the Fibroblast Growth Factor Receptor (FGFR) pathway. Furthermore, this guide presents a suite of detailed, field-proven experimental protocols to enable researchers to rigorously validate this proposed mechanism of action, from initial in vitro kinase profiling to cellular target engagement.

The Pyrazole Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. The 5-amino-1H-pyrazole-4-carboxamide core, in particular, offers a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it an ideal pharmacophore for designing enzyme inhibitors. The benzyl group at the N1 position of the pyrazole ring in 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can be readily modified to enhance potency and selectivity for specific targets, while the carboxamide moiety often plays a crucial role in anchoring the molecule within the active site of an enzyme. Numerous pyrazole derivatives have been successfully developed as therapeutic agents for a variety of diseases, including cancer and inflammatory conditions.[1]

The Pyrazole Core as a Kinase Inhibitor Pharmacophore

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases is a highly conserved pocket that has been a primary focus for the development of small molecule inhibitors.

The 5-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a highly effective framework for the design of ATP-competitive kinase inhibitors. The pyrazole ring can mimic the adenine region of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. This interaction is a critical determinant of inhibitor potency. The substituents on the pyrazole ring can be tailored to occupy adjacent hydrophobic pockets within the ATP-binding site, thereby conferring selectivity for specific kinases. Recent studies have highlighted the development of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[3][4]

Postulated Mechanism of Action: Pan-FGFR Inhibition

Based on extensive research on structurally related compounds, the primary mechanism of action for 5-amino-1-benzyl-1H-pyrazole-4-carboxamide is postulated to be the inhibition of protein kinases, with a high likelihood of targeting the Fibroblast Growth Factor Receptor (FGFR) family.[4] Aberrant FGFR signaling, resulting from gene amplifications, mutations, or translocations, is a key driver in various cancers.[5]

Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed as pan-FGFR inhibitors, meaning they can inhibit multiple members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[4][6] Some of these derivatives have been shown to bind covalently to a cysteine residue within the ATP-binding pocket of FGFRs, leading to irreversible inhibition.[4] This covalent interaction can provide enhanced potency and prolonged duration of action.

The proposed mechanism involves the compound binding to the ATP-binding site of the FGFR kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of signal transduction leads to the inhibition of cell proliferation and the induction of apoptosis in FGFR-dependent cancer cells.[3][7]

Downstream Signaling Pathways Modulated by FGFR Inhibition

Inhibition of FGFRs by a 5-amino-1-benzyl-1H-pyrazole-4-carboxamide-based inhibitor would disrupt several key downstream signaling cascades that are crucial for tumor growth and survival.[8][9][10] The primary pathways affected include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and survival.

-

PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, metabolism, and survival.

-

PLCγ Pathway: Activation of PLCγ leads to the generation of second messengers that regulate intracellular calcium levels and activate Protein Kinase C (PKC).

-

JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune responses.

The following diagram illustrates the central role of FGFR in these signaling networks and the point of intervention for an FGFR inhibitor.

Caption: Experimental Workflow for MoA Validation.

Detailed Experimental Protocols

Objective: To identify the primary kinase targets of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide by screening it against a large, representative panel of human kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.

-

Assay Plate Preparation: Serially dilute the compound in an appropriate assay buffer.

-

Kinase Reaction: In a multi-well plate, combine the recombinant kinase, a suitable substrate (peptide or protein), and ATP.

-

Incubation: Add the test compound at various concentrations to the kinase reaction mixture. Include a positive control (a known inhibitor of the kinases being tested) and a negative control (DMSO vehicle). Incubate at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: Stop the reaction and measure kinase activity. Common detection methods include:

-

Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal (e.g., ADP-Glo™). [11] * Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation. [12]6. Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value for each kinase.

-

Objective: To determine if the compound inhibits the phosphorylation of downstream targets of the identified kinase in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line known to have aberrant signaling of the target kinase (e.g., a cell line with FGFR amplification).

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound for a specified duration. Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated form of the downstream target (e.g., phospho-ERK, phospho-AKT) and the total form of the protein.

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each compound concentration.

Objective: To confirm that the compound directly binds to its intended target protein within intact cells. [1][13][14][15] Methodology:

-

Compound Treatment: Treat intact cells with the test compound or vehicle control.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

Cell Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A stabilizing compound will shift the melting curve to higher temperatures.

Conclusion and Future Directions

The 5-amino-1-benzyl-1H-pyrazole-4-carboxamide scaffold represents a highly promising starting point for the development of targeted therapies. The evidence strongly suggests that compounds based on this core structure are likely to exert their biological effects through the inhibition of protein kinases, with a particular propensity for targeting the FGFR family. The experimental workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action, from initial target identification to in-cell target engagement.

Future research should focus on leveraging the modular nature of this scaffold to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by co-crystal structures of inhibitors bound to their target kinases, will be instrumental in designing next-generation compounds with improved therapeutic profiles. Ultimately, successful preclinical validation will pave the way for advancing these promising molecules into clinical development for the treatment of cancers and other diseases driven by aberrant kinase signaling.

References

-

The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate. Available from: [Link]

-

Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC - PubMed Central. Available from: [Link]

-

FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Available from: [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed. Available from: [Link]

-

Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... - ResearchGate. Available from: [Link]

-

FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]

-

Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available from: [Link]

-

Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available from: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available from: [Link]

-

The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. Available from: [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available from: [Link]

-

Definition of pan-FGFR inhibitor LY2874455 - NCI Drug Dictionary. Available from: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available from: [Link]

-

(A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:... - ResearchGate. Available from: [Link]

-

Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Available from: [Link]

-

Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors - AACR Journals. Available from: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. Available from: [Link]

-

Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available from: [Link]

Sources

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. annualreviews.org [annualreviews.org]

- 15. news-medical.net [news-medical.net]

A Technical Guide to the Biological Activity Screening of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2][3] This five-membered heterocyclic ring system offers a versatile template for designing molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this class, the 5-amino-1H-pyrazole-4-carboxamide core has emerged as a particularly promising framework for developing targeted therapies, especially kinase inhibitors.[4][5][6]

This guide provides a comprehensive, in-depth strategy for the systematic biological activity screening of a novel derivative, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide , hereafter referred to as Compound P1B . As a Senior Application Scientist, my objective is not merely to list protocols but to present a logical, multi-tiered screening cascade. This document explains the causal reasoning behind experimental choices, grounding each step in established scientific principles to empower researchers in drug discovery and development. The methodologies described are designed as self-validating systems to ensure data integrity and reproducibility.

Part I: Foundational Characterization & Purity Assessment

Before commencing any biological evaluation, the absolute identity and purity of Compound P1B must be rigorously established. This is a non-negotiable prerequisite for trustworthy and reproducible biological data. Contaminants, isomers, or residual solvents can lead to false-positive or false-negative results, confounding the entire screening process.

Core Protocol: Compound Quality Control

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide.

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition, validating the molecular formula.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase HPLC method with a suitable gradient to determine the purity of the compound. The target purity for biological screening should be ≥95%, with the chromatogram showing a single major peak.

-

-

Solubility Determination:

-

Assess the solubility of Compound P1B in dimethyl sulfoxide (DMSO), the most common solvent for initial biological screening, as well as in aqueous buffers relevant to specific assays (e.g., PBS, cell culture media). This information is critical for preparing accurate stock solutions and avoiding compound precipitation during experiments.

-

Part II: Tier 1 - Primary Screening Cascade

The goal of Tier 1 screening is to cast a wide net, efficiently identifying the most promising biological activities of Compound P1B. The selection of these primary assays is based on the well-documented potential of the pyrazole carboxamide scaffold.[7][8][9]

Caption: Tier 1 workflow for broad biological activity profiling of Compound P1B.

A. Anticancer Activity Screening: Cytotoxicity Profiling

Rationale: The pyrazole carboxamide scaffold is a well-established pharmacophore in oncology, frequently found in kinase inhibitors that target signaling pathways critical for cancer cell proliferation and survival.[1][4][10] A primary cytotoxicity screen against a diverse panel of cancer cell lines is the logical first step to evaluate this potential. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed human cancer cells (e.g., NCI-H520 [lung], SNU-16 [gastric], and MCF-7 [breast]) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4][11]

-

Compound Preparation: Prepare a 10 mM stock solution of Compound P1B in DMSO. Create a series of 2-fold serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound P1B. Include a "vehicle control" (DMSO only, at the highest concentration used) and a "no treatment" control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity of Compound P1B

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

|---|---|---|

| NCI-H520 | Lung Cancer | 1.5 |

| SNU-16 | Gastric Cancer | 5.2 |

| MCF-7 | Breast Cancer | 12.8 |

| HEK-293 | Normal Kidney (Control) | > 50 |

B. Antimicrobial Activity Screening

Rationale: Heterocyclic compounds, including pyrazoles, have historically been a rich source of antimicrobial agents.[8][12][13] Evaluating Compound P1B against a representative panel of pathogenic bacteria and fungi is essential to explore this potential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], and Candida albicans [Fungus]) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of Compound P1B (from the DMSO stock) in the broth to obtain a concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 48 hours for yeast.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

Data Presentation: Hypothetical Antimicrobial Activity of Compound P1B

| Organism | Type | Hypothetical MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 8 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungus | 32 |

C. Anti-inflammatory Activity Screening

Rationale: Many pyrazole derivatives exhibit anti-inflammatory activity, often by inhibiting key mediators in the inflammatory cascade like cyclooxygenase (COX) enzymes or nitric oxide (NO) production.[9][15] A primary screen using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells is a highly effective method to detect potential anti-inflammatory effects. LPS stimulation induces a strong inflammatory response, including the production of NO, a key signaling molecule and pro-inflammatory mediator.[16]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of Compound P1B (e.g., 1 µM to 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the nitrite concentration.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

Part III: Tier 2 - Secondary & Mechanistic Assays

Positive results ("hits") from the Tier 1 screen necessitate deeper investigation to validate the activity and elucidate the mechanism of action. The following assays are triggered by promising IC₅₀ or MIC values.

Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound P1B.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Platform: Utilize a commercially available biochemical assay kit for FGFR1, FGFR2, and FGFR3. These kits typically use either recombinant kinase and a peptide substrate or ADP-Glo™ technology to measure ATP consumption during the phosphotransferase reaction.

-

Compound Preparation: Prepare serial dilutions of Compound P1B in the assay buffer provided.

-

Reaction: Combine the recombinant FGFR enzyme, the specific substrate/ATP mixture, and the diluted Compound P1B in a multi-well plate according to the manufacturer's protocol.

-

Incubation: Allow the kinase reaction to proceed for the recommended time (e.g., 60 minutes) at room temperature.

-

Detection: Add the detection reagent to stop the reaction and generate a luminescent or fluorescent signal. The signal intensity is inversely proportional to the kinase activity.

-

Analysis: Measure the signal on a plate reader. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value for Compound P1B against each FGFR isoform.

B. Validating Anti-inflammatory Activity

Rationale: A reduction in NO production is a strong indicator of anti-inflammatory potential. To validate this, it is crucial to measure the effect of Compound P1B on other key inflammatory mediators, such as pro-inflammatory cytokines. Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response and are produced by macrophages following LPS stimulation, largely via the NF-κB pathway. [16] Experimental Protocol: Cytokine Quantification by ELISA

-

Cell Treatment: Culture and treat RAW 264.7 cells with Compound P1B and LPS as described in the NO inhibition assay.

-

Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6.

-

Procedure: Follow the kit manufacturer's instructions. Briefly, this involves adding the collected supernatants and standards to antibody-coated microplates, followed by incubation with detection antibodies and a substrate to produce a colorimetric signal.

-

Data Acquisition: Read the absorbance on a microplate reader.

-

Analysis: Calculate the concentration of TNF-α and IL-6 in the supernatants by comparison to the standard curve. Determine the dose-dependent effect of Compound P1B on the production of these cytokines.

References

-

Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry (RSC). Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry (RSC). Available at: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available at: [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Institutes of Health (NIH). Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. ResearchGate. Available at: [Link]

-

Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. National Institutes of Health (NIH). Available at: [Link]

-

Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs. Taylor & Francis Online. Available at: [Link]

-

Synthesis and antiinflammatory activity of heterocyclic indole derivatives. PubMed. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

-

Current status of pyrazole and its biological activities. National Institutes of Health (NIH). Available at: [Link]

-

4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents. ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. jocpr.com [jocpr.com]

- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]

The Emergence of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 5-amino-1-benzyl-1H-pyrazole-4-carboxamide core represents a significant "privileged scaffold" in medicinal chemistry. Its inherent structural rigidity, coupled with strategically positioned hydrogen bond donors and acceptors, provides a versatile template for the design of potent and selective inhibitors of various enzyme classes, particularly protein kinases. This guide offers a comprehensive technical overview of this scaffold, detailing its synthesis, key biological targets, and its application in the development of novel therapeutics. We will explore the causality behind its efficacy, provide detailed experimental protocols for its synthesis and evaluation, and present a forward-looking perspective on its potential in oncology and other therapeutic areas. This document serves as a foundational resource for scientists aiming to leverage this promising chemical entity in their drug discovery programs.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the pyrazole nucleus has emerged as a particularly fruitful scaffold.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a structure that imparts favorable physicochemical properties such as metabolic stability and excellent target-binding geometry.[2] The presence of this moiety in numerous FDA-approved drugs—ranging from the anti-inflammatory celecoxib to a host of kinase inhibitors like crizotinib and ruxolitinib—testifies to its broad therapeutic utility.[3]

The 5-aminopyrazole-4-carboxamide core, a specific substitution pattern of the pyrazole ring, has garnered significant attention. This arrangement provides a bidentate hydrogen-bonding motif that can effectively mimic the hinge-binding interactions of ATP in the active site of many protein kinases, making it an ideal starting point for the development of targeted inhibitors.[3] The strategic placement of a benzyl group at the N1 position further enhances its drug-like properties, offering a vector for exploring deeper hydrophobic pockets within target proteins and influencing pharmacokinetic parameters.

Profile of the Core Scaffold: Synthesis and Properties

The 5-amino-1-benzyl-1H-pyrazole-4-carboxamide scaffold is a synthetically accessible molecule with desirable chemical characteristics for drug development.

Chemical Structure and Key Features

The core structure features:

-

A Planar Pyrazole Ring: Provides a rigid foundation for the precise orientation of substituents.

-

A 5-Amino Group: Acts as a crucial hydrogen bond donor, often interacting with the backbone of the kinase hinge region.

-

A 4-Carboxamide Group: The amide NH serves as another hydrogen bond donor, while the carbonyl oxygen is an acceptor, completing the bidentate binding motif.

-